molecular formula C21H20N2O6 B590839 β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester CAS No. 75727-72-9

β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester

Cat. No.: B590839
CAS No.: 75727-72-9
M. Wt: 396.399
InChI Key: RIEKMTQMDZYYJE-UHFFFAOYSA-N
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Description

β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzenepropanoic acid core and a pyrrolidinyl ester group. Its properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester typically involves multiple steps, starting with the preparation of the benzenepropanoic acid derivativeCommon reagents used in these reactions include phenylmethoxycarbonyl chloride, pyrrolidine, and various catalysts to facilitate esterification and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific investigations and potential therapeutic applications .

Properties

CAS No.

75727-72-9

Molecular Formula

C21H20N2O6

Molecular Weight

396.399

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-phenyl-3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)13-17(16-9-5-2-6-10-16)22-21(27)28-14-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27)

InChI Key

RIEKMTQMDZYYJE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CC(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Synonyms

[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester

Origin of Product

United States

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